molecular formula C14H11N B563433 Iminostilbene-d2 CAS No. 1189918-57-7

Iminostilbene-d2

Cat. No.: B563433
CAS No.: 1189918-57-7
M. Wt: 195.261
InChI Key: LCGTWRLJTMHIQZ-QDRJLNDYSA-N
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Description

Iminostilbene-d2 is a deuterated derivative of iminostilbene, a compound known for its structural similarity to dibenzazepine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the iminostilbene molecule. This modification can influence the compound’s physical and chemical properties, making it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iminostilbene-d2 can be synthesized through several methods. One common approach involves the intramolecular rearrangement of 1-phenylindole in an acidic system. The acids used in this process can include sulfuric acid, phosphoric acid, polyphosphoric acid, or polyphosphate compounds . Another method involves the catalytic dehydrogenation of iminodibenzyl in the presence of a hydrogen acceptor and a catalyst under liquid-phase conditions .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and environmental impact. The use of phase transfer catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high-quality production .

Chemical Reactions Analysis

Types of Reactions: Iminostilbene-d2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Iminostilbene-d2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of iminostilbene-d2 involves its interaction with molecular targets and pathways. For instance, this compound has been shown to modulate the activity of pyruvate kinase isozyme type M2 (PKM2), which plays a role in cellular metabolism and inflammation. By binding to PKM2, this compound can reduce the expression of hypoxia-inducible factor 1-alpha (HIF1α) and the phosphorylation of signal transducer and activator of transcription 3 (STAT3), thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Iminostilbene-d2 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool for studying metabolic pathways and developing deuterated drugs with improved efficacy and reduced side effects.

Properties

IUPAC Name

5,6-dideuterio-11H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H/i9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGTWRLJTMHIQZ-QDRJLNDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=CC=CC=C2NC3=CC=CC=C13)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662036
Record name (10,11-~2~H_2_)-5H-Dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189918-57-7
Record name (10,11-~2~H_2_)-5H-Dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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